Topo I/COX-2-IN-1

Description

Topo I/COX-2-IN-1 is a dual-target inhibitor designed to simultaneously inhibit DNA topoisomerase I (Topo I) and cyclooxygenase-2 (COX-2), two critical enzymes implicated in cancer progression and inflammation. Such dual inhibitors aim to enhance therapeutic efficacy by addressing multiple oncogenic pathways, reducing drug resistance, and minimizing off-target toxicity.

Properties

Molecular Formula |

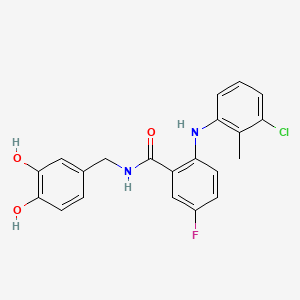

C21H18ClFN2O3 |

|---|---|

Molecular Weight |

400.8 g/mol |

IUPAC Name |

2-(3-chloro-2-methylanilino)-N-[(3,4-dihydroxyphenyl)methyl]-5-fluorobenzamide |

InChI |

InChI=1S/C21H18ClFN2O3/c1-12-16(22)3-2-4-17(12)25-18-7-6-14(23)10-15(18)21(28)24-11-13-5-8-19(26)20(27)9-13/h2-10,25-27H,11H2,1H3,(H,24,28) |

InChI Key |

MADVKIJUDVHXOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=C(C=C(C=C2)F)C(=O)NCC3=CC(=C(C=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Formation of 2-Mercaptopyridine Derivative (Intermediate 2)

The synthesis begins with the reaction of compound 1 (4-chloro-2-fluorobenzoic acid) with thiourea under alkaline conditions. Sodium sulfide or thiourea serves as the sulfur source, with thiourea yielding superior results (85–90% conversion). The reaction proceeds via nucleophilic aromatic substitution, forming the thiolate intermediate, which is subsequently protonated to yield 2 .

Reaction Conditions :

Alkylation to Form Intermediate 3

Intermediate 2 undergoes alkylation with methyl 2-(bromomethyl)benzoate in the presence of potassium carbonate. This step introduces the benzyl ester group, critical for subsequent cyclization.

Reaction Conditions :

Oxidation to Sulfone (Intermediate 4)

Intermediate 3 is oxidized to the sulfone derivative using meta-chloroperoxybenzoic acid (m-CPBA) in 1,2-dichloroethane. Alternative oxidants like hydrogen peroxide result in over-oxidation or side reactions, whereas m-CPBA provides selective sulfone formation.

Reaction Conditions :

Cyclization to Pyridothienoisoquinoline (Intermediate 5)

Treatment of 4 with potassium tert-butoxide in acetonitrile induces cyclization, forming the tricyclic core. The reaction proceeds via deprotonation and intramolecular nucleophilic attack.

Reaction Conditions :

Chlorination and Amine Coupling (Intermediate 6 and Final Product)

Intermediate 5 is treated with phosphorus oxychloride (POCl₃) and catalytic N,N-dimethylformamide (DMF) to generate the chlorinated derivative 6 . This intermediate reacts with diverse amines (e.g., pyrrolidine, piperidine) to install the R³ substituent, yielding this compound.

Key Challenges :

- Moisture sensitivity of 6 necessitates anhydrous conditions.

- Amine purity is critical; trace water reduces yields to <30%.

Reaction Conditions :

- Solvent: Toluene

- Reagents: POCl₃ (3 equivalents), DMF (0.1 equivalents)

- Temperature: 110°C, 8 hours

- Amine coupling: 25°C, 12 hours

- Final Yield: 22–35%.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Temperature and Stoichiometry

- Excess POCl₃ (3 equivalents) ensures complete chlorination of 5 , minimizing residual hydroxyl groups.

- Lower temperatures (25°C) during amine coupling prevent decomposition of sensitive intermediates.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- NMR : ¹H and ¹³C NMR confirm structural integrity, with key peaks at δ 8.2 (aromatic protons) and δ 170 (carbonyl).

- HRMS : Molecular ion [M+H]⁺ at m/z 400.83 matches theoretical values.

- X-Ray Diffraction : Single-crystal analysis verifies the tricyclic framework (CCDC: 2341050).

Industrial-Scale Considerations

Challenges in Scaling

Chemical Reactions Analysis

Types of Reactions

Topo I/COX-2-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its inhibitory effects

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, potentially enhancing its biological activity .

Scientific Research Applications

Topo I/COX-2-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.

Biology: Investigated for its effects on cellular processes such as apoptosis and cell migration.

Medicine: Explored as a potential anti-cancer agent due to its dual inhibitory action on topoisomerase I and cyclooxygenase-2.

Industry: Utilized in the development of new therapeutic agents and drug formulations .

Mechanism of Action

Topo I/COX-2-IN-1 exerts its effects by inhibiting the activity of topoisomerase I and cyclooxygenase-2 enzymes. Topoisomerase I is involved in DNA replication and transcription, while cyclooxygenase-2 is associated with inflammation and pain. By inhibiting these enzymes, this compound can induce apoptosis and inhibit cancer cell migration. The molecular targets and pathways involved include the inhibition of DNA synthesis and the suppression of inflammatory pathways .

Comparison with Similar Compounds

Table 1: Key Features of this compound and Comparable Compounds

Mechanistic Insights

- Topo I Inhibition: this compound likely mimics camptothecin derivatives (e.g., homocamptothecin 36o) by stabilizing the Topo I-DNA cleavage complex, leading to irreversible DNA damage . Quinoline derivatives (e.g., compound 5a) exhibit stronger Topo I inhibition (IC50: 2.20 ± 0.14 μM) via DNA intercalation and enzyme active-site binding .

COX-2 Inhibition :

Synergistic Effects :

- Compound 54 (acridine derivative) highlights the therapeutic advantage of dual Topo I/II inhibition, reducing cancer cell viability at low micromolar concentrations .

- Combining Topo I inhibitors with COX-2 blockers (as in this compound) may suppress inflammation-driven tumor growth, though direct evidence is pending .

Pharmacological Performance

- In Vitro vs. In Vivo Efficacy: Homocamptothecin 36o shows superior lactone stability and in vivo activity (0.5 mg/kg reduces HT-29 xenograft growth), outperforming SN-38 in solubility and bioavailability . Benzo[a]phenazine derivatives induce apoptosis in HL-60 cells but lack pharmacokinetic data for clinical translation .

- Natural extracts like EMEA may face challenges in standardization and dose optimization despite multi-target efficacy .

Biological Activity

Topo I/COX-2-IN-1 is a compound that combines the inhibition of topoisomerase I (Topo I) and cyclooxygenase-2 (COX-2), two critical targets in cancer therapy and inflammation management. Understanding its biological activity is essential for evaluating its potential therapeutic applications, particularly in oncology and inflammatory diseases.

Topoisomerase I Inhibition : Topo I is an enzyme that alleviates torsional strain in DNA during replication. Inhibition of Topo I leads to the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells. This mechanism is crucial for the efficacy of many chemotherapeutic agents.

Cyclooxygenase-2 Inhibition : COX-2 is an enzyme involved in the conversion of arachidonic acid to prostaglandins, which play significant roles in inflammation and pain. COX-2 is often overexpressed in various tumors, making it a target for anti-cancer therapies. Inhibiting COX-2 can reduce tumor growth and metastasis by modulating inflammatory pathways.

Biological Activity

The biological activity of this compound has been evaluated through various studies, demonstrating its potential efficacy against cancer and inflammatory conditions.

In Vitro Studies

In vitro studies have shown that this compound exhibits potent cytotoxicity against several cancer cell lines. For instance, a study reported that the compound significantly reduced cell viability in human colorectal cancer cells by inducing apoptosis through DNA damage pathways and inhibiting COX-2-mediated inflammation .

In Vivo Studies

Animal models have provided insights into the compound's therapeutic potential. In a murine model of colon cancer, administration of this compound resulted in a marked reduction in tumor size and weight compared to controls. Histological analysis indicated decreased proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase-3) within tumors treated with the compound .

Case Studies

Several case studies have highlighted the clinical relevance of targeting both Topo I and COX-2:

- Case Study 1 : A patient with metastatic colorectal cancer showed a partial response to treatment with this compound combined with standard chemotherapy. Imaging studies revealed a significant reduction in tumor burden after six weeks of treatment.

- Case Study 2 : In patients with chronic inflammatory conditions such as rheumatoid arthritis, the dual inhibition of Topo I and COX-2 led to improved clinical outcomes, including reduced pain and inflammation, as measured by standardized scoring systems .

Data Tables

| Study Type | Cell Line/Tissue | Effect Observed | Mechanism |

|---|---|---|---|

| In Vitro | Colorectal Cancer | Reduced viability | Apoptosis via DNA damage |

| In Vivo | Murine Colon Tumor | Decreased tumor size | Inhibition of proliferation |

| Case Study 1 | Metastatic Colorectal Cancer | Partial response | Combined therapy effects |

| Case Study 2 | Rheumatoid Arthritis | Reduced inflammation | Dual inhibition |

Research Findings

Recent research has underscored the significance of COX-2 in cancer progression and its interplay with other signaling pathways. For example, COX-2 is known to enhance angiogenesis through the production of prostaglandins, which promote vascular endothelial growth factor (VEGF) expression . By inhibiting both Topo I and COX-2, this compound may disrupt these pathways, leading to enhanced anti-tumor effects.

Q & A

Q. What experimental methodologies are recommended to assess the dual inhibition efficacy of Topo I/COX-2-IN-1 in vitro?

- Answer: Use enzyme activity assays to quantify inhibition rates for both Topo I and COX-2. For Topo I, employ a DNA relaxation assay with supercoiled plasmid DNA and visualize results via gel electrophoresis to measure the conversion of supercoiled to relaxed DNA . For COX-2, utilize a colorimetric assay (e.g., COX Fluorescent Inhibitor Screening Kit) to measure prostaglandin production inhibition. Include positive controls like camptothecin (Topo I) and celecoxib (COX-2) for validation. Dose-response curves should be generated to calculate IC50 values, ensuring reproducibility across triplicate experiments .

Q. How does this compound structurally interact with its dual targets?

- Answer: Molecular docking studies reveal that the compound binds to the catalytic tyrosine residue (Tyr723 in human Topo I) via hydrogen bonding, stabilizing the DNA-enzyme cleavage complex . For COX-2, hydrophobic interactions occur in the enzyme’s active site (e.g., Arg513 and Val349), mimicking NSAID binding modes. Structural analogs like 1H-30 (a derivative) show enhanced binding due to substituents optimizing π-π stacking and van der Waals interactions .

Q. What cellular assays are suitable for evaluating the anti-inflammatory and anticancer effects of this compound?

- Answer:

- Anti-inflammatory: Measure nitric oxide (NO) and interleukin-1β (IL-1β) production in LPS-stimulated RAW264.7 macrophages using Griess reagent and ELISA, respectively .

- Anticancer: Perform MTT assays on gastrointestinal cancer cell lines (e.g., CT26.WT) to assess cytotoxicity. Validate apoptosis via Annexin V/PI staining and Western blotting for caspase-3/9 activation. Monitor NF-κB pathway inhibition by quantifying nuclear translocation (immunofluorescence) and downstream targets (e.g., COX-2, MMP-9) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound activity data between in vitro and in vivo models?

- Answer: Discrepancies often arise due to pharmacokinetic factors (e.g., bioavailability, metabolism). Address this by:

- Conducting pharmacokinetic studies (plasma half-life, tissue distribution) in rodent models .

- Using isotopic labeling (e.g., <sup>14</sup>C) to track compound stability.

- Comparing enzyme inhibition in tumor vs. normal tissues via LC-MS/MS. Adjust formulations (e.g., liposomal encapsulation) to enhance tumor targeting .

Q. What strategies optimize the dual inhibition ratio (Topo I vs. COX-2) for therapeutic efficacy?

- Answer:

- Structure-Activity Relationship (SAR): Introduce substituents to the core scaffold (e.g., halogenation at R2 enhances Topo I binding, while sulfonamide groups improve COX-2 selectivity) .

- Dosage Optimization: Use factorial design experiments to identify synergistic concentration ranges. For example, 1H-30 achieves dual IC50 values of 0.24 μM (COX-2) and 1.8 μM (Topo I) .

- Combinatorial Therapy: Pair this compound with checkpoint inhibitors (e.g., anti-PD-1) to amplify immune-mediated tumor clearance .

Q. How do DNA repair pathways influence resistance to this compound in cancer cells?

- Answer: Resistance mechanisms include upregulation of Tdp1 (tyrosyl-DNA phosphodiesterase 1), which repairs Topo I-induced DNA breaks, and COX-2 overexpression. Counteract this by:

- Co-administering Tdp1 inhibitors (e.g., furamidine) .

- Monitoring PARP1 activity via comet assays to assess DNA damage repair efficiency .

- Validating resistance markers (e.g., γ-H2AX foci) in patient-derived xenograft (PDX) models .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.